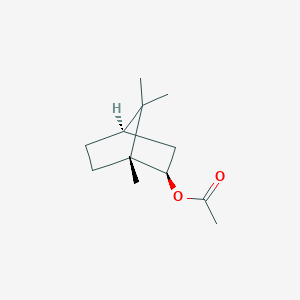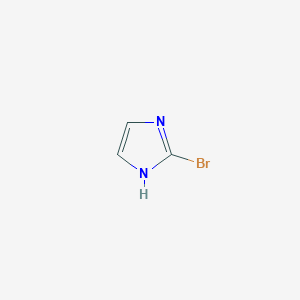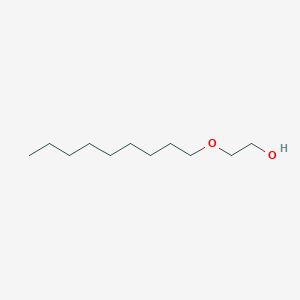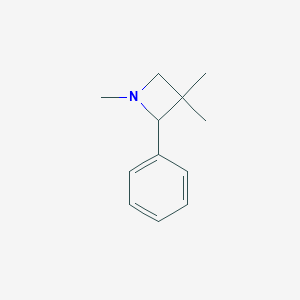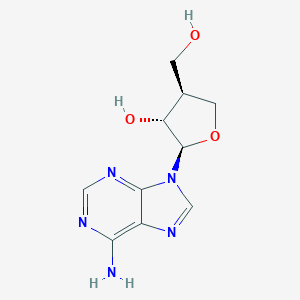
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol, commonly known as Acyclovir, is an antiviral drug that is used to treat infections caused by herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). It was first synthesized in 1977 by Gertrude B. Elion, who was awarded the Nobel Prize in Medicine for her work on antiviral drugs. Acyclovir is a nucleoside analogue that works by inhibiting viral DNA synthesis, thus preventing viral replication.
Mechanism Of Action
Acyclovir is a nucleoside analogue that is selectively phosphorylated by viral thymidine kinase (TK) and cellular enzymes to form the active triphosphate form. The active triphosphate form of acyclovir competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA by viral DNA polymerase. Once incorporated, acyclovir triphosphate inhibits viral DNA synthesis by acting as a chain terminator, thus preventing viral replication.
Biochemical And Physiological Effects
Acyclovir is well-tolerated and has a low toxicity profile. It is rapidly absorbed after oral administration and is distributed throughout the body, including the central nervous system. Acyclovir is eliminated primarily by renal excretion, with a half-life of approximately 2-3 hours in adults with normal renal function. Acyclovir has been shown to have minimal effects on host cell DNA synthesis and replication.
Advantages And Limitations For Lab Experiments
Acyclovir has several advantages for laboratory experiments, including its high potency and specificity for viral DNA polymerase, its low toxicity, and its well-characterized mechanism of action. However, there are some limitations to its use, including the potential for the development of resistance in viral strains with altered TK activity, the need for frequent dosing due to its short half-life, and the inability to completely eliminate viral DNA from infected cells.
Future Directions
There are several potential future directions for research on acyclovir and related nucleoside analogues. One area of interest is the development of new analogues with improved antiviral activity and reduced toxicity. Another area of interest is the use of acyclovir in combination with other antiviral agents to enhance its efficacy and reduce the risk of resistance. Additionally, there is ongoing research on the use of acyclovir in the treatment of other viral infections, such as SARS-CoV-2.
Synthesis Methods
Acyclovir is synthesized via a multistep process starting from guanine, which is converted into the intermediate compound 6-chloropurine. This compound is then reacted with acetaldehyde to form the acyclovir precursor, which is subsequently converted into acyclovir via a series of chemical reactions. The synthesis of acyclovir has been optimized over the years to increase the yield and purity of the final product.
Scientific Research Applications
Acyclovir has been extensively studied for its antiviral activity against (2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol, VZV, and EBV. It has been shown to be highly effective in treating herpes infections, reducing the duration and severity of symptoms, and preventing recurrences. Acyclovir has also been used in the treatment of other viral infections, such as cytomegalovirus (CMV) and human herpesvirus 6 (HHV-6).
properties
CAS RN |
19200-56-7 |
|---|---|
Product Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol |
Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-8-6-9(13-3-12-8)15(4-14-6)10-7(17)5(1-16)2-18-10/h3-5,7,10,16-17H,1-2H2,(H2,11,12,13)/t5-,7+,10+/m0/s1 |
InChI Key |
KQLDDLUWUFBQHP-WVBSTYLSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Canonical SMILES |
C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
synonyms |
9-[(2R)-3α-Hydroxy-4β-(hydroxymethyl)tetrahydrofuran-2β-yl]-9H-purine-6-amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



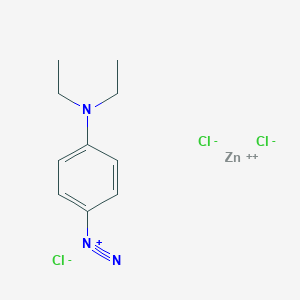

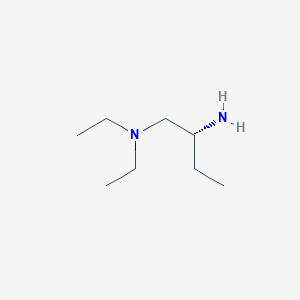
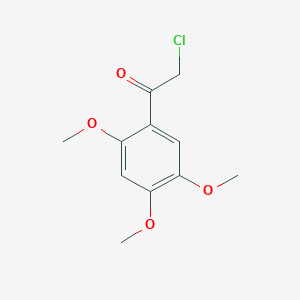
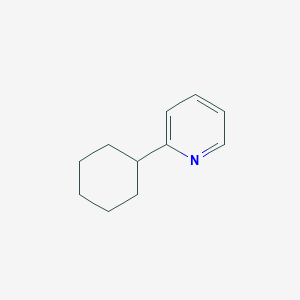
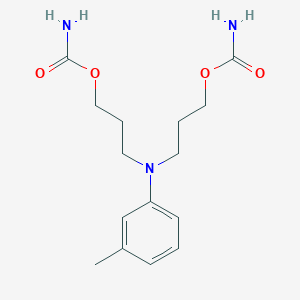
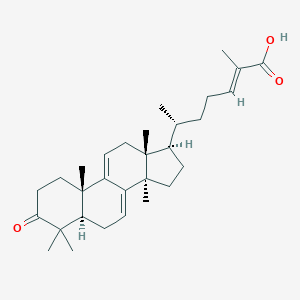
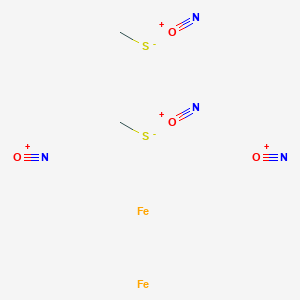
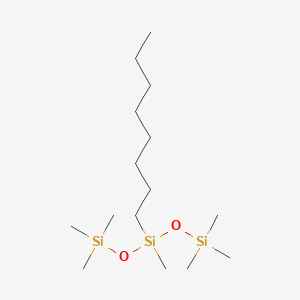
![Trimethyl[(3-methylpentyl)oxy]silane](/img/structure/B103745.png)
